molecular formula C20H18N4O2S B2499502 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207055-73-9

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2499502
CAS No.: 1207055-73-9
M. Wt: 378.45
InChI Key: IUGMUTPSEDSMSO-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the benzo[c][1,2,5]thiadiazole (btz) group have been extensively researched for use in photovoltaics and as fluorescent sensors . They are known to interact with various biological targets, particularly those involved in electron transfer processes .

Mode of Action

The mode of action of this compound is likely related to its electron-deficient nature. The BTZ group is a strongly electron-accepting moiety . When this compound interacts with its targets, it may cause changes in the electron density of the target molecules, leading to alterations in their function .

Biochemical Pathways

Given the electron-accepting nature of the btz group, it is plausible that this compound could influence pathways involving electron transfer processes .

Pharmacokinetics

Compounds with similar structures have been shown to exhibit high stability and porosity, which could potentially influence their bioavailability .

Result of Action

Compounds containing the btz group have been used as fluorescent sensors, suggesting that they may have the ability to alter cellular fluorescence properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other electron-rich molecules in the environment could potentially affect the compound’s electron-accepting properties . Additionally, the physical properties of the environment, such as temperature and pH, could also influence the compound’s stability and efficacy .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-19(14-4-6-17-18(10-14)23-27-22-17)21-16-5-3-12-7-8-24(11-15(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGMUTPSEDSMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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